molecular formula C4H12ClNO2 B3058452 Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride CAS No. 89541-41-3

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

Cat. No. B3058452
CAS RN: 89541-41-3
M. Wt: 141.6 g/mol
InChI Key: RCDZRJDWZBNHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride, also known as O-(2-ethoxyethyl)hydroxylamine, is a chemical compound with the molecular formula C4H12ClNO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride can be represented by the InChI code: 1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3 . This compound has a molecular weight of 105.14 .


Physical And Chemical Properties Analysis

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a liquid at room temperature . It has a molecular weight of 105.14 . The compound’s InChI code is 1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Oximes: Hydroxylamine hydrochloride is used in the synthesis of oximes from aldehydes and ketones, yielding results in 50.7-98.7% efficiencies. This process benefits from milder conditions, shorter reaction times, and higher yields compared to traditional methods (Li, Li, & Li, 2006).
  • Formation of Ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate: This compound forms through the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, involving tandem ring opening and oximation (Saravanan, Babu, & Muthusubramanian, 2007).
  • Reduction of Peroxide Products in Olefin Ozonolysis: Hydroxylamine hydrochloride is effective in reducing peroxide products from olefin ozonolysis into carbonyl compounds, demonstrating versatility in chemical transformations (Ishmuratov et al., 2007).

Chemical Analysis and Detection

  • Amperometric Detection of Formaldehyde: A system utilizing hydroxylamine hydrochloride and single-walled carbon nanotubes has been developed for the sensitive detection of formaldehyde, showing high selectivity and a low limit of detection (Ishihara et al., 2017).

Chemical Reactions and Transformations

  • Formation of Carboxylic Acids from Aldehydes: Hydroxylamine hydrochloride, in combination with H2O2/HCl, is used to efficiently convert a wide range of aldehydes to their corresponding carboxylic acids (Bahrami, Khodaei, & Kamali, 2008).
  • Palladium-catalyzed Relay Hydroaminocarbonylation: Hydroxylamine hydrochloride serves as an ammonia equivalent in the hydroaminocarbonylation of alkenes, demonstrating its role in facilitating complex chemical reactions (Li, Wang, Zou, & Huang, 2019).

Environmental Applications

  • Degradation of Organic Pollutants: A surface Fenton system using hydroxylamine, goethite, and H2O2 has been constructed for the degradation of various organic pollutants, highlighting its potential in environmental cleanup processes (Hou et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H227, H315, H318, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

O-(2-ethoxyethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-2-6-3-4-7-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDZRJDWZBNHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546789
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89541-41-3
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 2
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 3
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 4
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 5
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 6
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.